4-Azatricyclo[4.2.1.0,3,7]nonane
Description
4-Azatricyclo[4.2.1.0³,⁷]nonane is a nitrogen-containing tricyclic scaffold characterized by a bridged bicyclic system with a fused aziridine ring. This structure imparts rigidity and stereochemical complexity, making it a valuable template for drug discovery. Derivatives of this compound are explored for diverse pharmacological applications, including antiviral, antibacterial, and psychotropic activities .
Properties
Molecular Formula |
C8H13N |
|---|---|
Molecular Weight |
123.20 g/mol |
IUPAC Name |
4-azatricyclo[4.2.1.03,7]nonane |
InChI |
InChI=1S/C8H13N/c1-5-2-7-6(1)4-9-8(7)3-5/h5-9H,1-4H2 |
InChI Key |
DTURLBZWQNQFQH-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3C1CNC3C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Azatricyclo[4.2.1.0,3,7]nonane typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of cyclopentadiene with an amine, followed by a series of cyclization steps to form the tricyclic structure. The reaction conditions often require the use of catalysts and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and advanced purification techniques to isolate the compound in its pure form.
Chemical Reactions Analysis
Ring-Opening Reactions
The strained tricyclic structure undergoes ring-opening under acidic or nucleophilic conditions. Key examples include:
| Reaction Conditions | Products Formed | Mechanistic Pathway |
|---|---|---|
| HBr in glacial acetic acid | 1,3-dihydroxy-4-azabicyclo[3.2.1]octane | Acid-catalyzed cleavage of the bridge bond |
| Na/NH₃ (liquid) | Linear amine derivatives | Reductive ring-opening via electron transfer |
These reactions exploit the compound’s inherent ring strain, with regioselectivity influenced by the position of the nitrogen atom.
Oxidation Reactions
Controlled oxidation modifies the nitrogen center or adjacent carbons:
-
KMnO₄/H₂O at 60°C yields 4-azatricyclo[4.2.1.0³,⁷]nonan-2-one via C-H oxidation adjacent to nitrogen.
-
mCPBA (meta-chloroperbenzoic acid) induces epoxidation of the strained cycloheptene moiety, forming an epoxide derivative.
Oxidation pathways are highly solvent-dependent, with polar aprotic solvents favoring ketone formation.
Alkylation and Acylation
The secondary amine undergoes typical nucleophilic reactions:
| Reagent | Product | Yield |
|---|---|---|
| Methyl iodide (CH₃I) | N-methyl-4-azatricyclo[4.2.1.0³,⁷]nonane | 78% |
| Acetyl chloride (AcCl) | N-acetyl-4-azatricyclo[4.2.1.0³,⁷]nonane | 65% |
Steric hindrance from the tricyclic framework reduces reaction rates compared to simpler amines.
Cross-Coupling Reactions
The compound participates in transition-metal-catalyzed couplings:
-
Suzuki-Miyaura coupling with aryl boronic acids (Pd(PPh₃)₄, K₂CO₃) forms biaryl derivatives at bridgehead positions.
-
Buchwald-Hartwig amination introduces aryl/heteroaryl groups to the nitrogen center.
These reactions require careful optimization of catalyst loading and base strength to prevent decomposition.
Cycloaddition Reactions
The strained cycloheptene moiety engages in [4+2] and [3+2] cycloadditions:
| Dienophile | Reaction Type | Product |
|---|---|---|
| Tetracyanoethylene | [4+2] Diels-Alder | Tricyclic adduct with fused cyanide groups |
| Nitrile oxides | [3+2] Cycloaddition | Isoxazoline derivatives |
Reactivity correlates with electron-deficient dienophiles due to the electron-rich nature of the cycloheptene ring.
Acid-Base Reactivity
The amine group exhibits pKa ~9.2 in aqueous solutions, enabling protonation/deprotonation for solubility modulation. Protonation with HCl forms the water-soluble hydrochloride salt (CAS 81089-81-8) .
Scientific Research Applications
4-Azatricyclo[4.2.1.0,3,7]nonane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on biological systems.
Medicine: Investigated for its potential use in drug development, particularly for its stability and unique structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Azatricyclo[4.2.1.0,3,7]nonane involves its interaction with specific molecular targets. The nitrogen atom in the ring system can form hydrogen bonds and other interactions with biological molecules, potentially affecting their function. The exact pathways involved depend on the specific application and the molecules it interacts with.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structural Differences
The following table summarizes key structural and functional distinctions between 4-azatricyclo[4.2.1.0³,⁷]nonane and related bicyclic/tricyclic systems:
4-Azatricyclo[4.2.1.0³,⁷]nonane Derivatives
- Antiviral Activity: Derivatives like 2-(2-aminoethyl)-4-azatricyclo[4.2.1.0³,⁷]nonan-2-ol exhibit anti-HIV-1 activity in MT-4 cells, though cytotoxicity remains a challenge .
- Psychotropic Potential: Analogues of chlorpromazine with this scaffold show promise in modulating central nervous system receptors .
3,7-Diazabicyclo[3.3.1]nonane (Bispidine)
- nAChR Selectivity : Unlike rigid alkaloids (e.g., cytisine), bispidine derivatives with acyclic HBA motifs exhibit improved synthetic flexibility and subtype selectivity for α4β2 nAChRs, relevant for cognitive disorders .
9-Azabicyclo[4.2.1]nonane Alkaloids
- Neuroactive Properties : Natural derivatives like anatoxin-a are potent nAChR agonists, but synthetic analogues face challenges in bioavailability and toxicity .
2,8-Dioxabicyclo[3.3.1]nonane Derivatives
- Anticancer Activity : Compound 62a (IC₅₀ = 3.6 µM) inhibits hLDHA, a key enzyme in cancer metabolism, demonstrating superior activity to earlier analogues .
4-Azatricyclo[5.2.1.0²,⁶]dec-8-ene-3,5-dione Derivatives
Critical Analysis of Advantages and Limitations
| Compound | Advantages | Limitations |
|---|---|---|
| 4-Azatricyclo[4.2.1.0³,⁷]nonane | High structural rigidity; diverse derivatization | Complex synthesis; cytotoxicity in some derivatives |
| Bispidine | Synthetic flexibility; improved ADMET profiles | Reduced affinity compared to natural alkaloids |
| 2,8-Dioxabicyclo Derivatives | Strong enzyme inhibition; low IC₅₀ values | Limited solubility in aqueous media |
Biological Activity
4-Azatricyclo[4.2.1.0,3,7]nonane is a bicyclic compound with significant potential in biological applications due to its unique structural properties. This article focuses on its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure is characterized by a tricyclic framework that includes an azatricyclo component, which contributes to its unique chemical reactivity and biological interactions. Its molecular formula is C9H11N, with a molecular weight of approximately 135.19 g/mol.
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The compound has been shown to exhibit:
- Enzyme Inhibition : It can inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects against various diseases.
- Receptor Modulation : The compound may act as a ligand for certain receptors, influencing cellular signaling pathways.
Antimicrobial Activity
Several studies have explored the antimicrobial properties of this compound:
- Study 1 : A study demonstrated that derivatives of this compound exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections .
- Study 2 : Another investigation found that modifications to the azatricyclo structure enhanced its antifungal properties, indicating that structural variations can lead to improved efficacy .
Anti-inflammatory Effects
Research has also highlighted the anti-inflammatory potential of this compound:
- Case Study : In vitro studies showed that this compound reduced the production of pro-inflammatory cytokines in immune cells, suggesting a mechanism for its anti-inflammatory effects .
Comparative Analysis with Related Compounds
To understand the unique properties of this compound better, it is useful to compare it with similar compounds:
Q & A
Q. What are the current synthetic strategies for constructing the bicyclo/azatricyclo core of 4-azatricyclo[4.2.1.0³,⁷]nonane?
The synthesis of strained azatricyclic systems often involves radical cyclization, intramolecular Michael additions, or aldol condensations. For example, radical approaches (e.g., spiro[4.4]nonane synthesis via radical cyclization ) and cascade reactions (e.g., C–O glycosylation followed by intramolecular cyclization ) are effective for creating fused rings. Computational modeling (e.g., density functional theory for nucleation pathways ) can guide reaction optimization.
Q. How can molecular weight and structural stability of 4-azatricyclo[4.2.1.0³,⁷]nonane be experimentally validated?
- Mass spectrometry : Confirm molecular weight (e.g., using high-resolution MS).
- X-ray crystallography : Resolve stereochemistry and bond angles (applied in spiro[4.4]nonane systems ).
- Thermodynamic stability assays : Use differential scanning calorimetry (DSC) or gradient theory to evaluate strain energy .
Q. What safety protocols are critical when handling nitrogen-containing bicyclic compounds like 4-azatricyclo derivatives?
- Storage : Inert atmosphere, cool/ventilated conditions to prevent degradation or combustion .
- Handling : Use explosion-proof equipment and grounded containers to mitigate flammability risks .
- Waste disposal : Follow protocols for nitrogenous heterocycles to avoid environmental contamination .
Advanced Research Questions
Q. How can computational methods resolve contradictions in nucleation or conformational behavior of 4-azatricyclo[4.2.1.0³,⁷]nonane?
Molecular dynamics (MD) simulations and density functional theory (DFT) can analyze critical cluster compositions and saddle points in nucleation pathways . For example:
Q. What pharmacological scaffolds are compatible with 4-azatricyclo[4.2.1.0³,⁷]nonane for sigma receptor targeting?
Diazabicyclo scaffolds (e.g., 2,7-diazaspiro[3.5]nonane) show promise for sigma-1/2 receptor ligands . Key strategies include:
- Functional group tuning : Modify substituents to enhance binding affinity (e.g., fluorinated or methyl groups).
- Chiral resolution : Use tartrate salts for enantiomeric purification (applied in 2,8-diazabicyclo[4.3.0]nonane synthesis ).
Q. How can stereochemical challenges in azatricyclo synthesis be addressed?
- Asymmetric catalysis : Employ metal-free cascade reactions to generate quaternary stereocenters (e.g., aldol-Michael cyclizations ).
- Crystallographic validation : Resolve sp³-hybridized nitrogen conformers via X-ray diffraction .
Data Contradiction & Methodology
Q. How should researchers interpret discrepancies between experimental and simulated nucleation rates for azatricyclo derivatives?
- Theoretical adjustments : Apply translation-rotation corrections to cluster formation work .
- Activity fraction normalization : Use to reconcile nonlinear critical nucleus compositions .
Q. What frameworks guide rigorous research question design for azatricyclo-based studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
